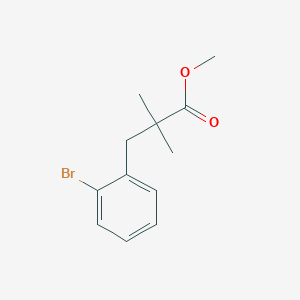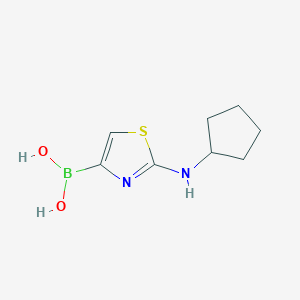
3-(3-methylpyrrolidin-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methylpyrrolidin-3-yl)-1H-indole is a compound that features a pyrrolidine ring fused to an indole structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the indole and pyrrolidine moieties in its structure allows for unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylpyrrolidin-3-yl)-1H-indole typically involves the construction of the pyrrolidine ring followed by its attachment to the indole core. One common method involves the cyclization of a suitable precursor, such as 3-(2-bromoethyl)-1H-indole, with 3-methylpyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.
化学反応の分析
Types of Reactions
3-(3-methylpyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid or 3-(3-methylpyrrolidin-3-yl)indole-2-carboxylic acid.
Reduction: Formation of 3-(3-methylpyrrolidin-3-yl)-1H-indoline.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
科学的研究の応用
3-(3-methylpyrrolidin-3-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(3-methylpyrrolidin-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, while the pyrrolidine ring can enhance binding affinity and selectivity through its conformational flexibility.
類似化合物との比較
Similar Compounds
3-(3-methylpyrrolidin-3-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
3-(3-methylpyrrolidin-3-yl)-1H-benzimidazole: Contains a benzimidazole ring instead of an indole.
3-(3-methylpyrrolidin-3-yl)-1H-quinoline: Features a quinoline ring in place of the indole.
Uniqueness
3-(3-methylpyrrolidin-3-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine moieties, which confer distinct chemical and biological properties. The indole ring provides aromaticity and potential for π-π interactions, while the pyrrolidine ring offers conformational flexibility and additional sites for functionalization.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
3-(3-methylpyrrolidin-3-yl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-13(6-7-14-9-13)11-8-15-12-5-3-2-4-10(11)12/h2-5,8,14-15H,6-7,9H2,1H3 |
InChIキー |
KZYZYEZRWGAFLX-UHFFFAOYSA-N |
正規SMILES |
CC1(CCNC1)C2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Trifluoromethoxy-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14867460.png)

![1-(4-Methoxy-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B14867480.png)
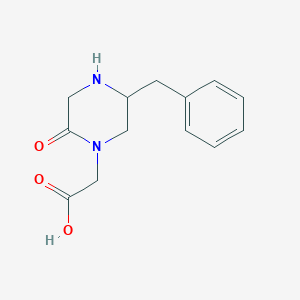
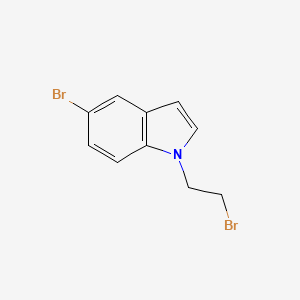
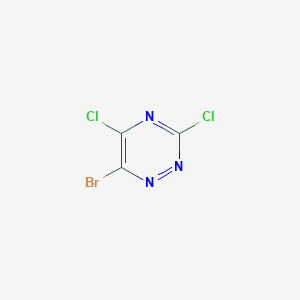
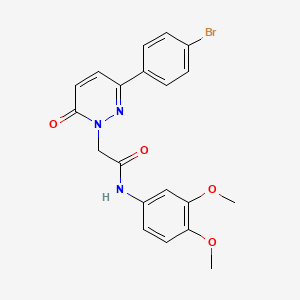
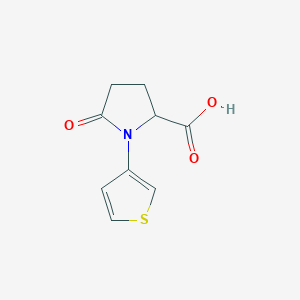

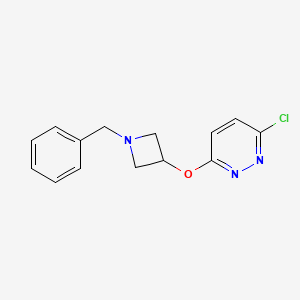
![4-[5-(Aminomethyl)-4H-1,2,4-triazol-3-YL]benzonitrile](/img/structure/B14867508.png)

